X5NJ9Z2Umy
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Overview
Description
The compound X5NJ9Z2Umy (6AR,9R)-Δ10-Tetrahydrocannabinol , is a positional isomer of tetrahydrocannabinol (THC). It was discovered in the 1980s and is known for its psychoactive properties, although it is less potent than Δ9-THC . The molecular formula of this compound is C21H30O2 , and it has a molar mass of 314.469 g·mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6AR,9R)-Δ10-Tetrahydrocannabinol can be achieved through base-catalyzed double-bond isomerizations of cannabinoids . This involves the use of strong bases to induce the migration of double bonds within the cannabinoid structure. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the isomerization process.
Solvent: Organic solvents such as ethanol or methanol.
Catalyst: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (6AR,9R)-Δ10-Tetrahydrocannabinol often involves the extraction and purification of cannabinoids from cannabis plants, followed by chemical isomerization. This process includes:
Extraction: Using solvents like ethanol to extract cannabinoids from the plant material.
Purification: Techniques such as chromatography to isolate specific cannabinoids.
Isomerization: Chemical treatment to convert Δ9-THC to Δ10-THC.
Chemical Reactions Analysis
Types of Reactions
(6AR,9R)-Δ10-Tetrahydrocannabinol undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with various nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
Scientific Research Applications
(6AR,9R)-Δ10-Tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cannabinoid chemistry and isomerization processes.
Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Explored for potential therapeutic applications, such as pain relief and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of (6AR,9R)-Δ10-Tetrahydrocannabinol involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and producing psychoactive effects . The molecular targets include:
CB1 Receptors: Primarily located in the central nervous system.
CB2 Receptors: Found in peripheral tissues, including the immune system.
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known and potent isomer of THC.
Δ8-Tetrahydrocannabinol (Δ8-THC): Another isomer with similar but less potent psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness
(6AR,9R)-Δ10-Tetrahydrocannabinol is unique due to its specific isomeric structure, which results in distinct pharmacological properties compared to other THC isomers. It has a lower potency than Δ9-THC but still retains psychoactive effects, making it a subject of interest for research and potential therapeutic applications .
Properties
CAS No. |
95543-62-7 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6aR,9R)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17-/m1/s1 |
InChI Key |
YLTWYAXWDLZZCU-RHSMWYFYSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2C3=C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
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